molecular formula C21H22N4O2S B2959792 N-(2,3-dimethylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide CAS No. 921484-94-8

N-(2,3-dimethylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide

Cat. No. B2959792
CAS RN: 921484-94-8
M. Wt: 394.49
InChI Key: JPMPCKBKMSDSQB-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide, also known as DMPTA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMPTA is a thiazole-based compound that has been shown to have significant biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

Biological Activities and Applications

  • Urease Inhibition and Antibacterial Properties : A study by Gull et al. (2016) synthesized a series of acetamide derivatives, demonstrating significant urease inhibition activities, surpassing the standard used in the assays. These compounds, including analogs structurally related to N-(2,3-dimethylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide, showed potential antibacterial activities, with molecular docking studies indicating their binding to non-metallic active sites of the urease enzyme, highlighting their potential in developing new antimicrobial agents (Gull et al., 2016).

  • Anticancer Activities : Duran and Demirayak (2012) synthesized derivatives of 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide, which showed reasonable anticancer activities against various human tumor cell lines, particularly melanoma. This research suggests the potential of N-(2,3-dimethylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide derivatives in anticancer drug development (Duran & Demirayak, 2012).

  • VEGFR-2 Inhibition and Antiproliferative Effects : Toolabi et al. (2022) reported the synthesis of 2-acetamide-5-phenylthio-1,3,4-thiadiazol derivatives containing a phenyl urea warhead, showing significant antiproliferative effects against human cancer cell lines. One particular compound exhibited potent inhibition of VEGFR-2 phosphorylation, suggesting a new avenue for cancer therapy by targeting vascular endothelial growth factors (Toolabi et al., 2022).

Synthetic Chemistry and Other Applications

  • Cascade Reactions for Heterocyclic Syntheses : Schmeyers and Kaupp (2002) demonstrated the use of thioureido-acetamides as precursors in one-pot cascade reactions for synthesizing various heterocycles efficiently, showcasing the compound's versatility in synthetic organic chemistry (Schmeyers & Kaupp, 2002).

  • Photovoltaic Efficiency and Ligand-Protein Interactions : A study focused on the spectroscopic and quantum mechanical studies of benzothiazolinone acetamide analogs revealed their potential in photovoltaic applications and ligand-protein interactions, indicating the broad scope of applications beyond biological activities (Mary et al., 2020).

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-13-6-4-8-16(10-13)22-20(27)25-21-23-17(12-28-21)11-19(26)24-18-9-5-7-14(2)15(18)3/h4-10,12H,11H2,1-3H3,(H,24,26)(H2,22,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMPCKBKMSDSQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide

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